molecular formula C13H16N4O2 B2977246 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol CAS No. 2059594-16-8

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol

Cat. No.: B2977246
CAS No.: 2059594-16-8
M. Wt: 260.297
InChI Key: ZPFYGPIWPHTXEA-UHFFFAOYSA-N
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Description

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol is a heterocyclic compound that features a pyridopyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyridopyrimidine scaffold is known for its biological activity, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can convert carbonyl groups to alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]oxan-4-ol stands out due to its unique combination of a pyridopyrimidine core with an oxan-4-ol moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(3-6-19-7-4-13)8-15-12-10-2-1-5-14-11(10)16-9-17-12/h1-2,5,9,18H,3-4,6-8H2,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFYGPIWPHTXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC=NC3=C2C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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